molecular formula C22H28N4S B7834677 4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834677
M. Wt: 380.6 g/mol
InChI Key: DACLOXPRXLIICX-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S/c1-15-10-12-26(13-11-15)20-18(14-23)19(24-21(25-20)27-5)16-6-8-17(9-7-16)22(2,3)4/h6-9,15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLOXPRXLIICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and pyrimidines. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperidinyl and tert-butylphenyl groups.

    Cyclization: reactions to form the pyrimidine ring.

    Thioether formation: to introduce the methylthio group.

    Nitrile formation: to introduce the carbonitrile group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve the reactants and facilitate the reactions.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-carboxamide
  • 4-(4-Tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-amine

Uniqueness

4-(4-TERT-BUTYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

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